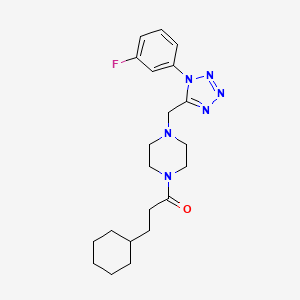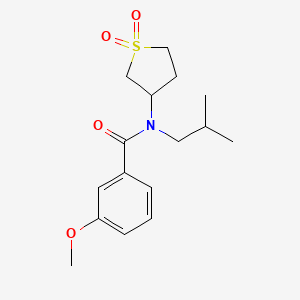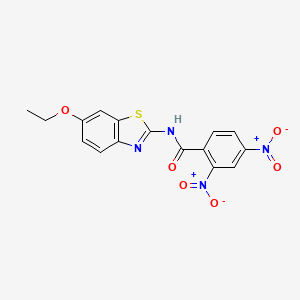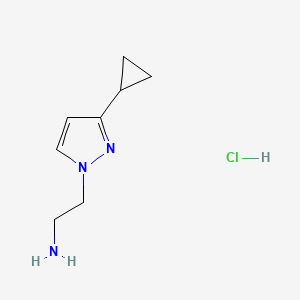![molecular formula C24H20FNO4S B3017766 6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one CAS No. 872198-95-3](/img/structure/B3017766.png)
6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one" is a fluorinated quinolinone derivative. Quinolinone compounds are known for their biological activities and are often used in medicinal chemistry for their potential therapeutic properties. The presence of a sulfonyl fluoride group can enhance biological activity or introduce new functions, as seen in related research on sulfonyl fluoride-containing heterocycles . Fluorine substitution on aromatic compounds, like quinolinones, is a common strategy to modulate the physical, chemical, and biological properties of molecules .
Synthesis Analysis
The synthesis of fluorinated quinolinones can be achieved through various methods. For instance, the radical fluorosulfonyl heteroarylation of unactivated alkenes with quinoxalin-2(1H)-ones and related N-heterocycles has been reported, which is a transition-metal-free and visible-light-mediated process . This method could potentially be adapted for the synthesis of the compound , given its structural similarity to the molecules described in the study. Additionally, the synthesis of related fluorophenyl quinazolinone derivatives has been achieved through sulfur arylation reactions, which might offer insights into the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of fluorinated quinolinones can be characterized using techniques such as Raman spectroscopy, crystallography, and Hirshfeld surface analysis. For example, the crystal structure of a related compound, a fluorophenyl quinazolinone, was determined to be monoclinic with specific unit cell parameters . Another similar compound was found to have an orthorhombic system . These analyses provide detailed information on the molecular geometry, intermolecular interactions, and electron distribution, which are crucial for understanding the behavior of the compound under study.
Chemical Reactions Analysis
Fluorinated quinolinones can participate in various chemical reactions due to their reactive functional groups. The sulfonyl fluoride group, in particular, can engage in SuFEx click reactions, which are a subset of click chemistry reactions that are highly efficient and selective . These reactions can be used to modify the compound or attach it to other molecules, which is useful in drug development and bioconjugation applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated quinolinones are influenced by their molecular structure. The presence of fluorine atoms can affect the compound's lipophilicity, metabolic stability, and binding affinity to biological targets . The stability of these compounds under various conditions, such as heat and light, is also an important consideration. For instance, a related fluorophore demonstrated high stability against light and heat, maintaining its structure and fluorescence properties . The pH stability of these compounds is another critical factor, as it determines their behavior in different biological environments .
将来の方向性
特性
IUPAC Name |
6-fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4S/c1-16-5-3-4-6-17(16)14-26-15-23(24(27)21-13-18(25)7-12-22(21)26)31(28,29)20-10-8-19(30-2)9-11-20/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOBRAJQQZRRRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B3017685.png)
![N-[2-[[[4-methylphenyl]sulfonyl]amino)ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide](/img/structure/B3017687.png)
![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B3017688.png)

![2-((3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B3017693.png)

![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3017695.png)
![[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B3017696.png)

![3-Methyl-7-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B3017703.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B3017704.png)

![N-(4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B3017706.png)